![molecular formula C15H12ClN3O3S B5722520 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as CNPTA, is a synthetic compound that has been studied for its potential use in scientific research. CNPTA is a thiol-reactive compound that has been shown to inhibit protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER).
Aplicaciones Científicas De Investigación
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been studied for its potential use in understanding the role of PDI in protein folding and quality control. PDI is a key enzyme in the ER that catalyzes the formation and rearrangement of disulfide bonds in proteins. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been shown to inhibit PDI activity, leading to the accumulation of misfolded proteins in the ER and causing ER stress. This has important implications for the study of protein folding diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide inhibits PDI activity by covalently modifying the active site cysteine residues of PDI. This leads to the disruption of the disulfide bond formation and rearrangement reactions that PDI catalyzes, resulting in the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been shown to induce ER stress and the unfolded protein response (UPR) in cells. The UPR is a cellular response to ER stress that involves the activation of signaling pathways that help to restore ER homeostasis. However, chronic ER stress can lead to cell death and has been implicated in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is that it provides a specific and reversible way to inhibit PDI activity. This allows researchers to study the role of PDI in protein folding and quality control without completely disrupting ER homeostasis. However, one limitation of using N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide is that it can induce ER stress and the UPR, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide. One direction is to further investigate the role of PDI in protein folding diseases such as Alzheimer's and Parkinson's disease. Another direction is to develop more specific and potent inhibitors of PDI that can be used to study its function in vivo. Additionally, the use of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in drug discovery and development could be explored, as targeting PDI has been shown to have therapeutic potential in various diseases.
Métodos De Síntesis
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitroaniline with thionyl chloride to form 2-chloro-5-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-phenylacetic acid to form N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide.
Propiedades
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(19(21)22)9-13(12)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMOEEUHOKYWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)
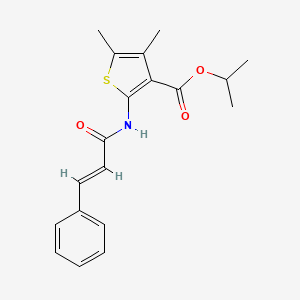

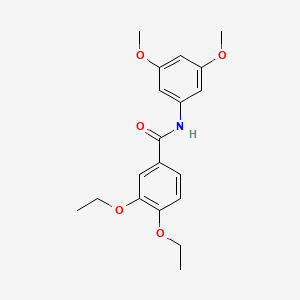
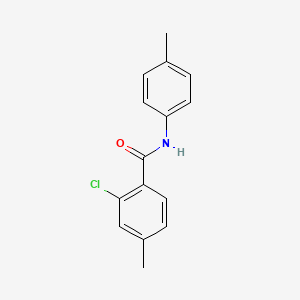
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)

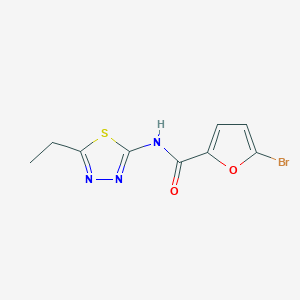
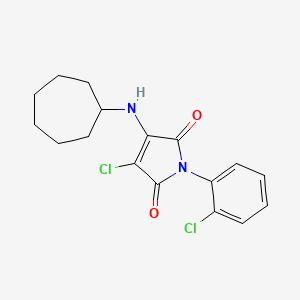
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)

